Cas no 139978-28-2 (3,3,4,4,4-Pentafluorobutylamine 90%)

3,3,4,4,4-Pentafluorobutylamine 90% structure
139978-28-2 structure
Product Name:3,3,4,4,4-Pentafluorobutylamine 90%
CAS No:139978-28-2
MF:C4H6F5N
MW:163.089158535004
CID:1285338
PubChem ID:15754740
Update Time:2025-04-20

3,3,4,4,4-Pentafluorobutylamine 90% Chemical and Physical Properties

Names and Identifiers

    • 3,3,4,4,4-Pentafluoro-1-butanamine
    • CTK4F0821
    • NSC126273
    • AR-1A3793
    • AG-K-96612
    • KST-1A2927
    • AC1Q4HYL
    • 1H,1H,2H,2H-perfluorobutylamine
    • AC1L5LV9
    • (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononyl)phosphonic acid
    • 1H,1H,2H,2H-perfluornonylphosphonsaeure
    • 3,3,4,4,4-PENTAFLUOROBUTYLAMINE
    • EN300-691863
    • 139978-28-2
    • MFCD08449671
    • AKOS012245356
    • 3,3,4,4,4-pentafluoro-butylamine
    • 3,3,4,4,4-Pentafluorobutan-1-amine
    • 3,3,4,4,4pentafluoro-butylamine
    • SCHEMBL293730
    • 3,3,4,4,4-Pentafluorobutylamine 90%
    • Inchi: 1S/C4H6F5N/c5-3(6,1-2-10)4(7,8)9/h1-2,10H2
    • InChI Key: QPURPAZMWFFRHE-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(CCN)F

Computed Properties

  • Exact Mass: 163.04208
  • Monoisotopic Mass: 163.04204001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 57.8±40.0 °C at 760 mmHg
  • Flash Point: -0.2±18.0 °C
  • PSA: 26.02
  • Vapor Pressure: 214.3±0.1 mmHg at 25°C

3,3,4,4,4-Pentafluorobutylamine 90% Security Information

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